molecular formula C7H6N2O4 B11798321 5-(Methoxycarbonyl)pyriMidine-2-carboxylic acid

5-(Methoxycarbonyl)pyriMidine-2-carboxylic acid

Cat. No.: B11798321
M. Wt: 182.13 g/mol
InChI Key: ZXGYCRAPNNKMAV-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the esterification of pyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of solid acid catalysts to improve yield and reduce reaction time. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction could produce 5-(hydroxymethyl)pyrimidine-2-carboxylic acid.

Scientific Research Applications

5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

5-methoxycarbonylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)4-2-8-5(6(10)11)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

ZXGYCRAPNNKMAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(=O)O

Origin of Product

United States

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